molecular formula C19H13ClN2O2 B2715330 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile CAS No. 338954-73-7

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile

Cat. No.: B2715330
CAS No.: 338954-73-7
M. Wt: 336.78
InChI Key: VUPPEFJMTBSIEP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorophenyl group, a methoxyphenoxy group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The chlorophenyl and methoxyphenoxy groups are introduced through nucleophilic aromatic substitution reactions.

    Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for cyanation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carboxamide
  • 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid
  • 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-methanol

Uniqueness

Compared to similar compounds, 5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H13ClN2O2
  • Molar Mass : 336.77 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a chlorophenyl and a methoxyphenoxy group, which may contribute to its biological activity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MOLT-40.025Induction of apoptosis via caspase activation
CCRF-CEM0.021Inhibition of cell proliferation
HeLa S3>10Selective toxicity

The compound showed low nanomolar inhibitory activity against specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

The anticancer activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S transition.
  • Inhibition of Angiogenesis : Preliminary data suggest that it may inhibit the formation of new blood vessels necessary for tumor growth .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect dopaminergic neurons from degeneration, potentially through modulation of dopamine receptors:

Receptor TypeActivitySelectivity
D3 ReceptorAgonistHigh
D2 ReceptorAntagonistLow

The compound’s selectivity for the D3 receptor suggests potential applications in treating neurodegenerative diseases such as Parkinson's .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluating the efficacy of the compound on T-lymphoblastic leukemia cells reported an IC50 value as low as 0.021 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics .
  • Neuroprotection in Animal Models :
    In rodent models, administration of the compound showed significant neuroprotective effects against neurotoxins like MPTP, supporting its potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-23-17-6-8-18(9-7-17)24-19-14(11-21)10-15(12-22-19)13-2-4-16(20)5-3-13/h2-10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPEFJMTBSIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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